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Compound of Interest

Compound Name: BMS-986235

Cat. No.: B6171950

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the investigational drug BMS-
986235, a selective formyl peptide receptor 2 (FPR2) agonist, and its potential therapeutic
application in mitigating adverse post-myocardial infarction (MI) remodeling. The following
sections detail its mechanism of action, summarize key preclinical data, and provide exemplary
protocols for in vitro and in vivo studies.

Introduction

BMS-986235 (also known as LAR-1219) is an orally active small molecule that selectively
agonizes FPR2.[1][2] This receptor is a key player in the resolution of inflammation, a critical
process for proper healing and functional recovery following a myocardial infarction.[3][4]
Dysregulated and prolonged inflammation after an Ml can lead to maladaptive remodeling of
the heart, characterized by excessive fibrosis, ventricular dilation, and ultimately, heart failure.
[3][4] By activating FPR2, BMS-986235 promotes a pro-resolving phenotype in immune cells,
thereby enhancing the clearance of apoptotic cells, reducing inflammation, and preserving
cardiac structure and function.[3][4][5]

Mechanism of Action

BMS-986235 exerts its therapeutic effects by modulating the inflammatory response following
myocardial ischemia. Its primary target, FPR2, is a G protein-coupled receptor expressed on
various immune cells, including neutrophils and macrophages.[3]
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Key cellular effects of BMS-986235 include:

Inhibition of Neutrophil Chemotaxis: Reduces the infiltration of pro-inflammatory neutrophils
to the site of injury.[1][6]

« Stimulation of Macrophage Phagocytosis: Enhances the clearance of apoptotic neutrophils
and cellular debris by macrophages (efferocytosis), a crucial step for the transition from the
inflammatory to the reparative phase of healing.[1][3][6]

» Polarization of Macrophages: Promotes the transition of macrophages from a pro-
inflammatory (M1-like) to a pro-resolving (M2-like) phenotype, characterized by the
expression of markers like Arginase-1 and CD206.[3][4]

e Modulation of Cytokine and Chemokine Expression: Stimulates the production of anti-
inflammatory cytokines such as Interleukin-10 (IL-10) and regulates the expression of
chemokines like Monocyte Chemoattractant Protein-1 (MCP-1).[4][5]

Signaling Pathway

The activation of FPR2 by BMS-986235 initiates intracellular signaling cascades that mediate
its pro-resolving effects. A simplified representation of the proposed signaling pathway is
depicted below.
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Caption: Proposed signaling pathway of BMS-986235 upon binding to FPR2.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b6171950?utm_src=pdf-body
https://www.medchemexpress.com/bms-986235.html
https://pubmed.ncbi.nlm.nih.gov/32407089/
https://www.medchemexpress.com/bms-986235.html
https://www.researchgate.net/figure/Effects-of-BMS-986235-on-Post-Infarction-Structure-Function-in-Mouse_fig5_354084551
https://pubmed.ncbi.nlm.nih.gov/32407089/
https://www.researchgate.net/figure/Effects-of-BMS-986235-on-Post-Infarction-Structure-Function-in-Mouse_fig5_354084551
https://pubmed.ncbi.nlm.nih.gov/34466754/
https://pubmed.ncbi.nlm.nih.gov/34466754/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8385647/
https://www.benchchem.com/product/b6171950?utm_src=pdf-body
https://www.benchchem.com/product/b6171950?utm_src=pdf-body-img
https://www.benchchem.com/product/b6171950?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6171950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Preclinical Data Summary

BMS-986235 has demonstrated significant efficacy in preclinical models of myocardial

infarction. The following tables summarize key quantitative data from these studies.

In Vitro Activi

Parameter Species Value Reference
EC50 (hFPR?2) Human 0.41 nM [1][2]
EC50 (mFPR2) Mouse 3.4nM [1][2]

In Vivo Efficacy in a Mouse Model of Myocardial

Infarction

Parameter Treatment Outcome Reference
) Attenuated left
0.3 mg/kg, p.o., daily )
Dosage ventricle and global [1]
for 24 days ) )
cardiac remodeling
Reduced by 39%
Infarct Length 0.3 mg/kg, p.o. ) ) [1]
relative to vehicle
) BMS-986235 Improved mouse
Survival _ [4][5]
treatment survival
_ BMS-986235 Reduced left
Left Ventricular Area ) [4]
treatment ventricular area
BMS-986235
Scar Area Reduced scar area [4]
treatment
) BMS-986235 Preserved wall
Wall Thickness ) [4]
treatment thickness

In Vivo Efficacy in a Rat Model of Myocardial Infarction
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Parameter Treatment Outcome Reference
) Improved systolic LV
1 and 10 mg/kg, daily o
Dosage function (increased [7]
for 6 weeks o )
ejection fraction)
) BMS-986235 Preserved viable
Myocardium ) [4]
treatment myocardium
) BMS-986235 Attenuated left
LV Remodeling ) ) [4]
treatment ventricular remodeling
Increased ejection
o ) BMS-986235 , _
Ejection Fraction fraction relative to [4]
treatment

control

Experimental Protocols

The following are representative protocols for evaluating the efficacy of BMS-986235 in

preclinical models of post-infarction remodeling.

In Vivo Myocardial Infarction Model and Treatment

This protocol describes the induction of myocardial infarction in rodents and subsequent

treatment with BMS-986235.
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Caption: Workflow for in vivo myocardial infarction model and treatment.
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Materials:

BMS-986235

Vehicle control (e.g., appropriate solvent for BMS-986235)
Rodents (mice or rats)

Anesthetic (e.g., isoflurane)

Surgical instruments

Ventilator

Procedure:

Anesthesia and Surgery: Anesthetize the animal and perform a left thoracotomy to expose
the heart. Ligate the left anterior descending (LAD) coronary artery to induce myocardial
infarction.

Post-operative Care and Treatment: Allow the animal to recover from surgery. Begin daily
oral administration of BMS-986235 or vehicle at the designated dose (e.g., 0.3 mg/kg for
mice).[1]

Endpoint Analysis: At the end of the treatment period (e.g., 24 days for mice), euthanize the
animals.[1]

Tissue Collection and Analysis: Excise the hearts for histological and molecular analysis.
Assess infarct size, fibrosis, and changes in cardiac dimensions. Gene expression analysis
of inflammatory and pro-resolving markers in the cardiac tissue can also be performed.

Macrophage Phagocytosis Assay

This in vitro assay assesses the effect of BMS-986235 on the phagocytic capacity of

macrophages.
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Caption: Workflow for macrophage phagocytosis assay.

Materials:

BMS-986235

Primary macrophages (e.g., bone marrow-derived macrophages)

Primary neutrophils

Fluorescent dye for labeling apoptotic cells

Cell culture reagents

Procedure:
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o Prepare Apoptotic Cells: Isolate neutrophils and induce apoptosis. Label the apoptotic
neutrophils with a fluorescent dye.

» Treat Macrophages: Culture macrophages and treat them with various concentrations of
BMS-986235 or vehicle control.

o Co-culture: Add the labeled apoptotic neutrophils to the macrophage cultures and incubate to
allow for phagocytosis.

e Quantify Phagocytosis: Analyze the percentage of macrophages that have engulfed
apoptotic neutrophils using flow cytometry or fluorescence microscopy. An increase in the
percentage of fluorescently positive macrophages indicates enhanced phagocytosis.

Conclusion

BMS-986235 represents a promising therapeutic strategy for improving outcomes after
myocardial infarction by targeting the resolution of inflammation.[4][5] The protocols and data
presented here provide a foundation for researchers to further investigate the therapeutic
potential of FPR2 agonism in cardiovascular disease. As research progresses, a deeper
understanding of the nuanced roles of FPR2 signaling in cardiac repair will be crucial for the
clinical translation of this novel therapeutic approach.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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infarction-remodeling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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